Lipophilicity Comparison: 8-Benzyl Derivative vs. Unsubstituted 2,8-Diazaspiro[4.5]decane Core
The N-8 benzyl substituent of 8-benzyl-2,8-diazaspiro[4.5]decane increases calculated lipophilicity by approximately 1.4-1.7 LogP units relative to the unsubstituted 2,8-diazaspiro[4.5]decane core. The target compound has a predicted LogP of 1.92 and LogD (pH 7.4) of -2.73 [1], while the unsubstituted parent scaffold is estimated at LogP ~0.2-0.5 [2]. This quantitative difference in lipophilicity is critical for membrane permeability and CNS penetration potential .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.92 (predicted); LogD (pH 7.4) = -2.73 |
| Comparator Or Baseline | Unsubstituted 2,8-diazaspiro[4.5]decane (estimated LogP ~0.2-0.5) |
| Quantified Difference | ΔLogP ≈ +1.4 to +1.7 |
| Conditions | Calculated/predicted values from ChemBase database |
Why This Matters
Procurement of the benzyl-substituted variant over the unsubstituted core is essential when downstream synthetic targets require enhanced lipophilicity for blood-brain barrier penetration or when the benzyl group serves as a required orthogonal protecting group for subsequent hydrogenolysis steps.
- [1] ChemBase. 8-Benzyl-2,8-diazaspiro[4.5]decane: LogP 1.9234695; LogD (pH 7.4) -2.7303374. View Source
- [2] PubChem. 2,8-Diazaspiro[4.5]decane (CID 53430476). XLogP3 estimated at ~0.5. View Source
